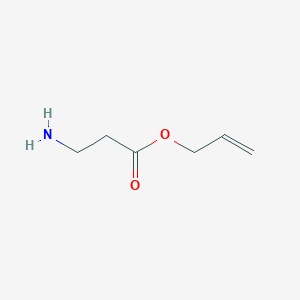

Allyl 3-aminopropanoate

Description

Allyl 3-aminopropanoate is a bifunctional compound containing both an allyl group (CH₂=CH–CH₂–) and an aminopropanoate moiety. It is widely utilized in organic synthesis, particularly in the development of proteolysis-targeting chimeras (PROTACs), due to its ability to act as a versatile linker in coupling reactions. Its structure enables participation in reductive amination, condensation, and allyl deprotection processes, making it valuable for constructing complex molecules with high purity (>95–97%) . While its primary applications are in medicinal chemistry, its physicochemical properties—such as reactivity, solubility, and metabolic stability—warrant comparison with structurally or functionally related compounds.

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

prop-2-enyl 3-aminopropanoate |

InChI |

InChI=1S/C6H11NO2/c1-2-5-9-6(8)3-4-7/h2H,1,3-5,7H2 |

InChI Key |

PWCFLPWPZDNXFL-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)CCN |

Origin of Product |

United States |

Preparation Methods

Esterification of 3-Aminopropanoic Acid with Allyl Alcohol

One classical approach to synthesize this compound is through esterification of 3-aminopropanoic acid (beta-alanine) with allyl alcohol. This method typically involves acid-catalyzed esterification or the use of coupling agents to promote ester bond formation.

- Procedure : The carboxylic acid group of 3-aminopropanoic acid reacts with allyl alcohol under acidic conditions or with coupling agents such as dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives to form the allyl ester.

- Catalysts and Conditions : Sulfuric acid or p-toluenesulfonic acid can be used as acid catalysts. Alternatively, enzymatic catalysis with lipases has been explored for regioselective esterification.

- Advantages : This method is straightforward and uses readily available starting materials.

- Limitations : The presence of the amino group can lead to side reactions or require protection-deprotection strategies.

Iridium-Catalyzed Asymmetric Allylic Alkylation of Methyl 3-Aminopropanoate

A more advanced and stereoselective method involves iridium-catalyzed asymmetric allylic alkylation of methyl 3-aminopropanoate, followed by subsequent transformations to yield this compound.

- Research Insight : According to a 2019 study published in Organic Process Research & Development, chiral β3-amino esters were prepared by an iridium-catalyzed asymmetric allylation of 2-azaallyl anions derived from methyl 3-aminopropanoate, followed by a 2-aza-Cope rearrangement. This sequence introduces an allyl group with stereocontrol, yielding amino esters containing a versatile alkene moiety.

- Catalyst : Iridium complexes are used to catalyze the allylation step.

- Outcome : This method provides access to enantiomerically enriched this compound derivatives, valuable for pharmaceutical applications.

Solid-Phase Synthesis Using this compound as a Linker

A recent synthetic strategy employs this compound as a linker in solid-phase synthesis, particularly in the construction of PROTACs (Proteolysis Targeting Chimeras).

- Methodology : In this approach, this compound is attached to a resin via reductive amination, followed by coupling reactions to build complex molecules. The allyl group serves as a protecting or reactive handle that can be selectively deprotected using palladium-catalyzed methods (e.g., phenylsilane in the presence of Pd(OAc)2).

- Advantages : Solid-phase synthesis allows for rapid assembly and purification of intermediates.

- Application : This method was used to synthesize reverse amide-type PROTACs with high purity (97%), demonstrating the utility of this compound in advanced medicinal chemistry.

Palladium-Catalyzed Amination of Allyl Esters

Palladium-catalyzed amination reactions are a versatile route to allyl amines and related esters.

- Process : Allyl esters or allyl alcohol derivatives are reacted with ammonia or primary/secondary amines in the presence of palladium catalysts combined with phosphorus ligands to form allyl amines or their esters.

- Catalyst System : A combination of palladium compounds and multidentate phosphorus or arsenic ligands is employed to enhance selectivity and yield.

- Challenges : Triphenylphosphine ligands can be oxidized by allyl alcohol, leading to catalyst deactivation; thus, ligand choice is critical.

- Relevance : This method can be adapted to prepare this compound by reacting allyl esters of 3-aminopropanoic acid derivatives under optimized catalytic conditions.

Comparative Data Table of Preparation Methods

Full Research Findings and Notes

- The iridium-catalyzed method offers a modern asymmetric synthesis route, enabling the preparation of chiral this compound derivatives, which are valuable for drug development.

- Solid-phase synthesis incorporating this compound as a linker has been successfully applied in the synthesis of PROTAC molecules, highlighting the compound’s utility in medicinal chemistry and chemical biology.

- Palladium-catalyzed amination reactions provide a flexible approach to allyl amines and esters but require careful ligand and catalyst system optimization to avoid deactivation and side reactions.

- Classical esterification remains a foundational method but may require protection strategies to prevent amino group interference.

Chemical Reactions Analysis

Types of Reactions: Allyl 3-aminopropanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state products.

Reduction: It can be reduced to form simpler amines or alcohols.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Typical reagents include alkyl halides and other electrophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Allyl 3-aminopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which allyl 3-aminopropanoate exerts its effects involves its interaction with specific molecular targets. These interactions often involve the formation of covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved can include enzymatic reactions and other biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bioactivity: Allyl vs. Propyl and Propargyl Groups

The antimicrobial and antimalarial potency of allyl-containing compounds often exceeds that of their alkyl counterparts. For example:

- In 4-(1H)-quinolone derivatives, an allyl group at position 1 (compound 18e) reduced the antimalarial IC₅₀ to 0.31 µM, outperforming propargyl (18d, IC₅₀ = 1.24 µM) and n-propyl (18f) groups .

- Thymol and carvacrol derivatives with allyl substituents showed enhanced biofilm inhibition compared to n-propyl analogs, suggesting the allyl moiety’s electron-deficient nature improves membrane penetration .

Metabolic and Toxicological Profiles

Allyl compounds such as allyl acetate and allyl alcohol are metabolized to acrolein, a highly toxic intermediate . While Allyl 3-aminopropanoate’s amino group may divert metabolism away from acrolein formation, this remains speculative. In contrast, allyl malonate (structurally analogous) demonstrates low toxicity and improves material flexibility in coatings, indicating that substituents significantly modulate safety profiles . Notably, mutagenic allyl compounds (e.g., allyl halides) require leaving groups (X = Br, I), which this compound lacks, suggesting a reduced mutagenic risk .

Biological Activity

Allyl 3-aminopropanoate (C6H11NO2) is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound features an allyl group attached to a 3-aminopropanoate moiety. Its structural formula can be represented as follows:

This compound is characterized by its ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Biological Mechanisms

1. Enzymatic Inhibition:

Research indicates that compounds similar to this compound exhibit inhibitory effects on specific enzymes. For instance, studies on related compounds have shown dose-dependent inhibition of ADAMTS-4 and ADAMTS-5, which are implicated in cartilage degradation and osteoarthritis. These findings suggest that this compound may possess similar inhibitory properties, potentially acting as a therapeutic agent for joint diseases .

2. Antimicrobial Activity:

Allyl derivatives have been noted for their antimicrobial properties. For example, nylon-3 materials derived from allyl compounds have demonstrated antibacterial and antifungal activities, indicating that this compound could be explored for its potential in treating infections .

Table 1: Summary of Biological Activities of this compound

| Activity | Mechanism | Reference |

|---|---|---|

| Enzymatic Inhibition | Inhibition of ADAMTS enzymes | |

| Antimicrobial | Antibacterial and antifungal properties | |

| PROTACs Development | Used as a linker in PROTAC synthesis |

Case Study: PROTAC Development

this compound has been utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to induce targeted protein degradation. The compound serves as a linker in the construction of these PROTACs, enhancing their ability to recruit E3 ligases to target proteins for degradation. This application highlights the potential of this compound in drug development .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Allyl 3-aminopropanoate in laboratory settings?

- Methodological Answer : Synthesis typically involves esterification or amidation reactions. For example, allyl alcohol can react with 3-aminopropanoic acid derivatives under acidic catalysis (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid) in anhydrous solvents like benzene or toluene. Purification may involve column chromatography or recrystallization to isolate the product .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC). Optimize molar ratios and temperature to minimize side products like hydrolysis derivatives.

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon backbone.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., amine, ester).

- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns and UV detection.

Q. What safety protocols should be followed when handling this compound in laboratory environments?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.

- Waste Disposal : Follow local regulations for organic amine/ester waste .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis parameters of this compound?

- Methodological Answer :

- Variables : Temperature, catalyst concentration, and reaction time.

- Design : Use a 2³ factorial design to test interactions. For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 60°C | 80°C |

| Catalyst (mol%) | 5% | 10% |

| Reaction Time (h) | 4 | 8 |

Q. What strategies are effective in resolving contradictory data regarding the physicochemical properties of this compound?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., DSC for melting point vs. computational predictions).

- Replication : Repeat experiments under standardized conditions.

- Statistical Analysis : Apply Bayesian models to assess confidence intervals in conflicting datasets .

Q. How can computational modeling tools enhance the understanding of this compound’s reactivity and stability?

- Methodological Answer :

- Software : Gaussian or COSMO-RS for quantum mechanical simulations of hydrolysis pathways.

- Applications : Predict degradation products under varying pH/temperature conditions. Validate with experimental LC-MS data .

Q. What experimental frameworks are suitable for investigating the biological interactions of this compound?

- Methodological Answer :

- In Vitro Assays : Dose-response studies in cell cultures (e.g., HEK-293) to assess cytotoxicity.

- Control Groups : Include positive/negative controls (e.g., untreated cells and known toxicants).

- Ethical Compliance : Follow institutional review protocols if involving human-derived samples .

Q. How can researchers ensure reproducibility in studies involving this compound synthesis and analysis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.